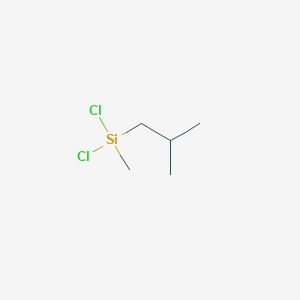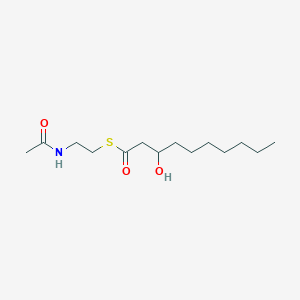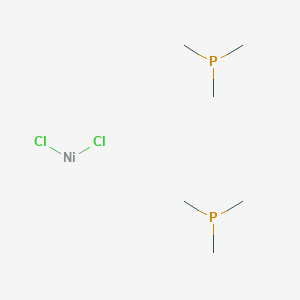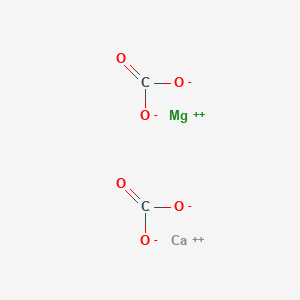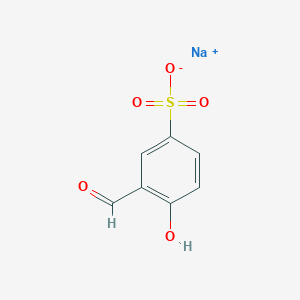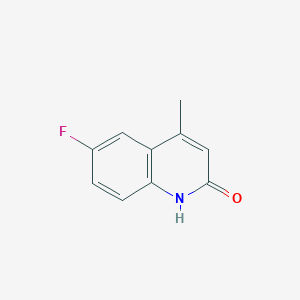
6-fluoro-4-methylquinolin-2(1H)-one
Descripción general
Descripción
The compound 6-fluoro-4-methylquinolin-2(1H)-one is a derivative of the quinolone family, which is known for its broad range of biological activities, including antibacterial properties. Quinolones are a class of synthetic antimicrobial agents, and their derivatives have been extensively studied for various pharmacological applications. The presence of a fluorine atom at the 6-position and a methyl group at the 4-position on the quinolin-2(1H)-one scaffold is expected to influence the compound's chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinolone derivatives, including those similar to 6-fluoro-4-methylquinolin-2(1H)-one, involves various strategies. For instance, the synthesis of 3-hydroxyquinolin-2(1H)-ones derivatives, which are structurally related to the compound of interest, has been achieved through the Suzuki-coupling of p-fluorophenylboronic acid with brominated derivatives . Additionally, the synthesis of fluorinated quinolones has been demonstrated using a microwave-enhanced multigram synthesis, which offers an efficient and environmentally friendly approach to obtaining these compounds in high yield . These methods highlight the versatility and adaptability of synthetic routes for quinolone derivatives.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyridine ring, with various substituents that can modulate the compound's properties. The X-ray crystal structure of a related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with influenza endonuclease, has shown that such molecules can chelate to metal ions at the active site of enzymes, which is indicative of their potential as enzyme inhibitors . This structural analysis is crucial for understanding the interaction of quinolone derivatives with biological targets.
Chemical Reactions Analysis
Quinolone derivatives can undergo a range of chemical reactions, which are essential for their functionalization and biological activity. For example, the C-7 fluorine atom of certain quinolone derivatives can be displaced by cyclic amines, allowing for the introduction of various substituents . This reactivity is significant for the development of new compounds with tailored properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives are influenced by their molecular structure. For instance, the introduction of a methoxy group at the 6-position, as seen in 6-methoxy-4-quinolone, results in strong fluorescence with a large Stokes' shift in aqueous media, and the fluorescence intensity is stable across a wide pH range . These properties are important for the application of quinolone derivatives as fluorescent labeling reagents in biomedical analysis. The stability of these compounds against light and heat is also a valuable characteristic for their practical use .
Aplicaciones Científicas De Investigación
Antitubercular Potency
6-Fluoro-4-methylquinolin-2(1H)-one derivatives have been studied for their antitubercular properties. A study by Macedo et al. (2017) found that derivatives of 4-hydroxyquinolin-2(1H)-one, including a 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one variant, showed promising minimal inhibitory concentrations against Mycobacterium tuberculosis and Mycobacterium bovis, without significant acute toxicity or genotoxicity at active concentration ranges. This highlights the potential of these compounds in developing new antitubercular drugs (M. B. de Macedo et al., 2017).
Antimicrobial Activity
The antimicrobial activities of 6-fluoroquinoline derivatives are also notable. Bawa et al. (2009) synthesized a series of 2-chloro-6-methylquinoline hydrazones and tested them for antimicrobial activity, showing that they exhibit significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus (S. Bawa et al., 2009).
Anticancer Activity
6-Fluoro-4-methylquinolin-2(1H)-one and its derivatives have been explored for anticancer applications. Chou et al. (2010) discovered that certain 2-phenylquinolin-4-ones exhibited significant inhibitory activity against various tumor cell lines, suggesting a potential pathway for developing new anticancer drugs (Li-Chen Chou et al., 2010).
Fluorescent Probe Development
Compounds based on 6-fluoroquinoline derivatives have been used in the development of fluorescent probes. Sun et al. (2018) constructed a two-photon fluorescent probe using a 6-fluoroquinoline derivative for detecting 1,4-dithiothreitol, a reducing agent important in biology and biomedicine. This probe responded quickly and showed satisfactory selectivity, highlighting its utility in biological imaging and analysis (Tong-Yan Sun et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUNFZJSJNYUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422521 | |
| Record name | 6-fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-methylquinolin-2(1H)-one | |
CAS RN |
15912-69-3 | |
| Record name | 6-Fluoro-4-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



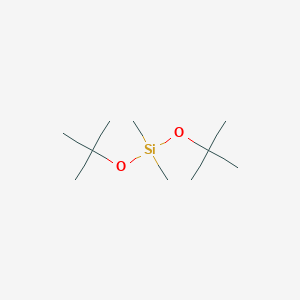

![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole](/img/structure/B100035.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
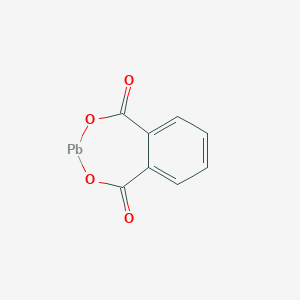

![[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate](/img/structure/B100039.png)
